molecular formula C22H21NO6 B253625 N-(1,3-benzodioxol-5-ylmethyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide

N-(1,3-benzodioxol-5-ylmethyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide

Numéro de catalogue B253625
Poids moléculaire: 395.4 g/mol
Clé InChI: NOXAIIKFHLFPJK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1,3-benzodioxol-5-ylmethyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide, also known as BDP, is a chemical compound that has gained increasing attention in scientific research due to its potential therapeutic applications. BDP belongs to the class of benzodioxole-containing compounds, which have been found to exhibit a wide range of biological activities.

Mécanisme D'action

The exact mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide is not fully understood, but it is believed to act through a variety of pathways. This compound has been found to inhibit the activity of inflammatory enzymes such as cyclooxygenase-2 and 5-lipoxygenase, which are involved in the production of inflammatory mediators. This compound has also been found to activate the Nrf2/ARE pathway, which regulates the expression of antioxidant enzymes and protects cells from oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and oxidative stress markers in various cell types. This compound has also been found to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease. In addition, this compound has been found to have a protective effect on the cardiovascular system by reducing oxidative stress and inflammation.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using N-(1,3-benzodioxol-5-ylmethyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide in lab experiments is its ability to modulate multiple pathways involved in disease pathogenesis. This compound has also been found to have low toxicity and high bioavailability, making it a promising candidate for therapeutic development. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.

Orientations Futures

Future research on N-(1,3-benzodioxol-5-ylmethyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide should focus on elucidating its exact mechanism of action and identifying its molecular targets. In addition, further studies are needed to determine the optimal dosage and administration route for this compound in various disease models. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans.

Méthodes De Synthèse

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide involves a multi-step process that begins with the reaction of 1,3-benzodioxole with paraformaldehyde to form 1,3-benzodioxole-5-carboxaldehyde. This intermediate is then reacted with 7-methoxy-4-methylcoumarin-3-carboxylic acid in the presence of thionyl chloride to yield the corresponding acid chloride. Finally, the acid chloride is reacted with N-(2-aminoethyl)propanamide to form this compound.

Applications De Recherche Scientifique

N-(1,3-benzodioxol-5-ylmethyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. It has been studied in various in vitro and in vivo models of disease, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. This compound has also been found to have potential therapeutic applications in cancer, diabetes, and cardiovascular disease.

Propriétés

Formule moléculaire

C22H21NO6

Poids moléculaire

395.4 g/mol

Nom IUPAC

N-(1,3-benzodioxol-5-ylmethyl)-3-(7-methoxy-4-methyl-2-oxochromen-3-yl)propanamide

InChI

InChI=1S/C22H21NO6/c1-13-16-5-4-15(26-2)10-19(16)29-22(25)17(13)6-8-21(24)23-11-14-3-7-18-20(9-14)28-12-27-18/h3-5,7,9-10H,6,8,11-12H2,1-2H3,(H,23,24)

Clé InChI

NOXAIIKFHLFPJK-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CCC(=O)NCC3=CC4=C(C=C3)OCO4

SMILES canonique

CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CCC(=O)NCC3=CC4=C(C=C3)OCO4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.